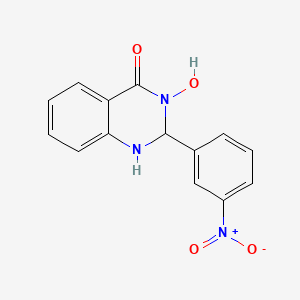![molecular formula C16H16BrN3O3 B5052859 2-bromo-N-[3-(4-nitroanilino)propyl]benzamide](/img/structure/B5052859.png)
2-bromo-N-[3-(4-nitroanilino)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[3-(4-nitroanilino)propyl]benzamide is an organic compound with the molecular formula C16H16BrN3O3 It is a derivative of benzamide, featuring a bromine atom at the 2-position and a 4-nitroanilino group attached to a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(4-nitroanilino)propyl]benzamide typically involves a multi-step process:
Nitration: The nitro group is introduced via nitration, where the aromatic ring undergoes electrophilic substitution with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and nitrated intermediate with 3-(4-nitroanilino)propylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-bromo-N-[3-(4-nitroanilino)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) can be used to replace the bromine atom.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products
Substitution: Formation of methoxy-substituted derivatives.
Reduction: Formation of 2-amino-N-[3-(4-nitroanilino)propyl]benzamide.
Oxidation: Formation of oxidized derivatives at the aniline moiety.
科学的研究の応用
2-bromo-N-[3-(4-nitroanilino)propyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-bromo-N-[3-(4-nitroanilino)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play crucial roles in modulating the compound’s reactivity and binding affinity. The propyl chain and benzamide moiety contribute to the overall molecular conformation, influencing its biological activity.
類似化合物との比較
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the propyl chain and benzamide moiety.
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar benzamide structure but with different substituents on the aromatic ring.
N-(4-Bromophenyl)-2-((3-(4-nitroanilino)propyl)amino)acetamide: Similar functional groups but with an additional acetamide linkage.
Uniqueness
2-bromo-N-[3-(4-nitroanilino)propyl]benzamide is unique due to the combination of its bromine, nitro, and benzamide groups, along with the propyl chain. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
IUPAC Name |
2-bromo-N-[3-(4-nitroanilino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c17-15-5-2-1-4-14(15)16(21)19-11-3-10-18-12-6-8-13(9-7-12)20(22)23/h1-2,4-9,18H,3,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNQVJAXBQUECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-fluorophenyl)-N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B5052776.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5052780.png)
![3-(2,3-Dichlorophenyl)-5-[(3-methylimidazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5052782.png)

![N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5052804.png)

![4-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE](/img/structure/B5052811.png)

![1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5052823.png)
![2-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5052830.png)

![1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5052840.png)
![1-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B5052866.png)
![(5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B5052870.png)
